N1-cycloheptyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide
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Overview
Description
N1-cycloheptyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is a complex organic compound characterized by its unique structure, which includes a cycloheptyl group, a tosyl group, and an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-cycloheptyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the cycloheptylamine and tosyl chloride. These starting materials undergo a series of reactions, including nucleophilic substitution and amide formation, under controlled conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N1-cycloheptyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles such as sodium azide (NaN3) or potassium iodide (KI).
Major Products Formed: The reactions can yield various products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
N1-cycloheptyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide has shown potential in several scientific research applications:
Chemistry: The compound can be used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: It may serve as a probe in biological studies to investigate cellular processes and interactions.
Medicine: The compound's unique structure makes it a candidate for drug discovery and development, particularly in targeting specific biological pathways.
Industry: Its properties can be explored for use in material science and catalysis, potentially leading to new industrial applications.
Mechanism of Action
The mechanism by which N1-cycloheptyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide exerts its effects involves interactions with specific molecular targets and pathways. The tosyl group, for instance, can influence the compound's binding affinity to enzymes or receptors, while the oxalamide moiety may play a role in its biological activity. Further research is needed to elucidate the precise mechanisms and pathways involved.
Comparison with Similar Compounds
N1-cycloheptyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide can be compared with similar compounds such as N1-cyclohexyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide. While both compounds share structural similarities, the presence of the cycloheptyl group in the former may confer unique properties and reactivity compared to the cyclohexyl group in the latter. These differences can be explored to understand the distinct advantages and applications of each compound.
Properties
IUPAC Name |
N'-cycloheptyl-N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O5S/c1-16-9-11-18(12-10-16)30(27,28)24-13-6-14-29-19(24)15-22-20(25)21(26)23-17-7-4-2-3-5-8-17/h9-12,17,19H,2-8,13-15H2,1H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHNECROQLGRHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NC3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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